molecular formula C25H30N4O B5545714 2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane

2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane

Cat. No. B5545714
M. Wt: 402.5 g/mol
InChI Key: CCELZQFVLMHBPK-UHFFFAOYSA-N
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Description

The diazaspiro[5.5]undecane scaffold is a core structure in many synthetic compounds, offering a versatile framework for the development of molecules with varied biological activities. The synthesis and study of these compounds, including those fused with imidazo[1,2-a]pyridine groups, are of significant interest due to their potential in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization techniques. For example, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives via spirocyclization of substituted pyridines, highlighting a method that could be relevant to synthesizing the target compound (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Zhu (2011) provided structural characterization for a compound within this family, offering insights into the molecular geometry and interactions that might be similar to the target molecule (Zhu, 2011).

Chemical Reactions and Properties

These compounds participate in diverse chemical reactions, facilitating the introduction of various functional groups. The reactivity often hinges on the specific substituents and the inherent characteristics of the diazaspiro[5.5]undecane core. For instance, Yang et al. (2008) described a divergent synthesis approach that could potentially be applied to modify the target compound, emphasizing the versatility of the spirocyclic framework (Yang et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of diazaspiro[5.5]undecane derivatives can vary widely depending on the substituents. Zeng et al. (2021) conducted a comprehensive study on a 1,5-dioxaspiro[5.5] derivative, providing valuable data on crystallography and thermodynamic properties that could offer parallels to the physical characteristics of the target compound (Zeng et al., 2021).

Scientific Research Applications

Synthesis and Structural Studies

Synthesis Techniques

The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the queried compound, involves intramolecular spirocyclization of 4-substituted pyridines. This process includes in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a method for constructing 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).

Crystal Structure and Properties

A study on a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, highlights the crystal structure, confirming its triclinic, P-1 space group. The study provides insights into the thermodynamic properties and theoretical simulations, including FT-IR and electronic spectra, contributing to understanding the molecular structure and behavior of such compounds (Zeng, Wang, & Zhang, 2021).

Biological Activity and Synthetic Methods

Bioactivity and Synthesis

Research on 1,9-diazaspiro[5.5]undecanes, which share structural similarities with the queried compound, discusses their potential for treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This suggests a broad range of therapeutic applications for compounds within this chemical class (Blanco‐Ania, Heus, & Rutjes, 2017).

Catalyst-Free Synthesis

An efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, has been developed. This approach, utilizing double Michael addition reactions, signifies advancements in the synthesis of complex molecular architectures, potentially applicable to the synthesis of the compound (Aggarwal, Vij, & Khurana, 2014).

properties

IUPAC Name

(5-methylimidazo[1,2-a]pyridin-2-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-19-7-6-10-23-26-22(17-29(19)23)24(30)28-13-11-25(12-14-28)15-21(16-27(2)18-25)20-8-4-3-5-9-20/h3-10,17,21H,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCELZQFVLMHBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C(=O)N3CCC4(CC3)CC(CN(C4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane

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